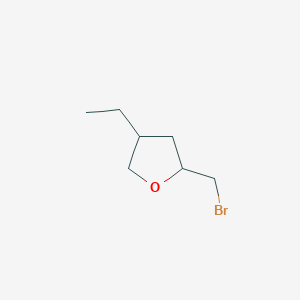![molecular formula C6H12N4O2S B13187478 [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide typically involves the use of “click” chemistry, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high yield and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high purity and yield. The use of aqueous medium and environmentally benign solvents is often preferred to minimize environmental impact .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: The triazole ring can participate in various substitution reactions, often facilitated by the presence of electron-withdrawing or electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide is studied for its potential as an enzyme inhibitor. It has shown moderate inhibition potential against carbonic anhydrase-II, an enzyme involved in various physiological processes .
Medicine: The compound’s potential as a pharmaceutical agent is being explored. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Industry: In industrial applications, the compound is used in the production of dyes, photographic materials, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. The triazole ring plays a crucial role in this binding process, often forming hydrogen bonds and other interactions with the enzyme’s active site residues .
相似化合物的比较
1H-1,2,3-Triazole: A basic triazole compound without additional functional groups.
1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanesulfonamide: A similar compound with a different triazole ring structure.
1-phenyl-N-[2-(propan-2-yl)phenyl]methanesulfonamide: Another sulfonamide derivative with a phenyl group.
Uniqueness: The uniqueness of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide lies in its specific triazole ring structure and the presence of the sulfonamide group. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
属性
分子式 |
C6H12N4O2S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
(1-propan-2-yltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H12N4O2S/c1-5(2)10-3-6(8-9-10)4-13(7,11)12/h3,5H,4H2,1-2H3,(H2,7,11,12) |
InChI 键 |
VCMYOFKIGLHVPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(N=N1)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
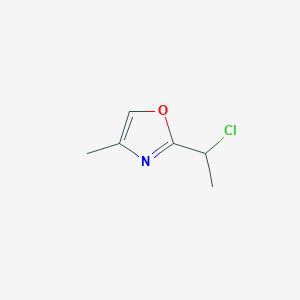
![(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13187405.png)
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
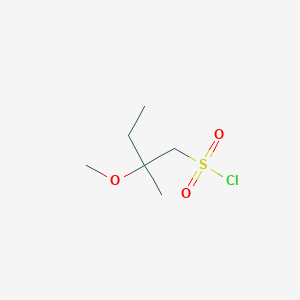
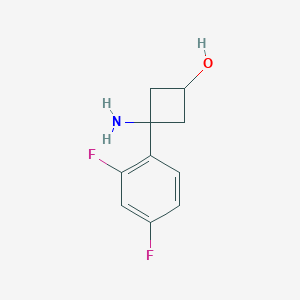
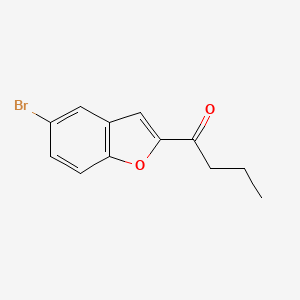
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)

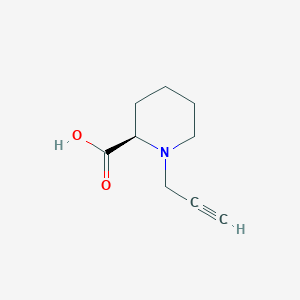
![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
